4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Overview
Description
4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a unique combination of a chlorophenyl group, a nitrophenyl group, and a thioether linkage, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the chlorophenylthio group: This step involves the nucleophilic substitution reaction where a chlorophenylthiol is reacted with the pyrazole intermediate.
Addition of the nitrophenyl group: The final step involves the electrophilic aromatic substitution reaction where a nitrophenyl group is introduced to the pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitrophenyl and chlorophenyl groups can facilitate binding to specific sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
- 4-[(3-Methylphenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
- 4-[(4-Nitrophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Uniqueness
4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The combination of a chlorophenylthio group and a nitrophenyl group in the pyrazole scaffold provides a unique platform for exploring new chemical reactions and biological interactions.
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-nitrophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-11-16(23-15-4-2-3-12(17)9-15)10-19(18-11)13-5-7-14(8-6-13)20(21)22/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFWYSQFFIRGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1SC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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